Product packaging for BMS-961955(Cat. No.:CAS No. 1431328-92-5)

BMS-961955

Cat. No.: B606277
CAS No.: 1431328-92-5
M. Wt: 658.83
InChI Key: CWSDSHIYVCDQNB-CYOAQLCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-961955 is a cyclopropyl-fused indolobenzazepine HCV NS5B polymerase inhibitor developed through the optimization of metabolic stability and pharmacokinetic properties . It functions as a direct-acting antiviral (DAA) agent by acting as an allosteric inhibitor of the NS5B RNA-dependent RNA polymerase (RdRp), a central enzyme in the Hepatitis C virus replication cycle that is not expressed in normal human cells . By binding to an allosteric site, it changes the spatial conformation of NS5B RdRp, confining the enzyme to an inactive state and preventing viral replication . This compound was identified as a viable contingency backup to beclabuvir, which was subsequently approved in Japan as part of a three-drug, single-pill combination for the treatment of HCV . This compound is intended for research purposes to study the mechanism of HCV polymerase inhibition and the development of antiviral therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1431328-92-5

Molecular Formula

C37H43FN4O4S

Molecular Weight

658.83

IUPAC Name

(4bS,5aR)-12-Cyclohexyl-3-fluoro-4b,5,5a,6-tetrahydro-N-[(1-methylcyclopropyl)sulfonyl]-5a-[(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl]cycloprop[d]indolo[2,1-a][2]benzazepine-9-carboxamide

InChI

InChI=1S/C37H43FN4O4S/c1-36(14-15-36)47(45,46)39-34(43)23-8-12-28-31(16-23)41-21-37(35(44)42-25-10-11-26(42)20-40(2)19-25)18-30(37)29-17-24(38)9-13-27(29)33(41)32(28)22-6-4-3-5-7-22/h8-9,12-13,16-17,22,25-26,30H,3-7,10-11,14-15,18-21H2,1-2H3,(H,39,43)/t25?,26?,30-,37-/m0/s1

InChI Key

CWSDSHIYVCDQNB-CYOAQLCUSA-N

SMILES

O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4C5=CC=C(F)C=C5[C@@]6([H])[C@@](C6)(C(N7C8CN(C)CC7CC8)=O)CN42)NS(=O)(C9(C)CC9)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS961955;  BMS 961955;  BMS-961955

Origin of Product

United States

Target Identification and Validation for Bms 961955 Research

The Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase (RdRp) as a Pivotal Therapeutic Target

The Hepatitis C virus NS5B RNA-dependent RNA polymerase is a critical enzyme for the replication of the viral genome. wikipedia.orguw.edu Its essential role in the viral life cycle makes it a highly attractive target for antiviral drug development. nih.govnih.gov NS5B is responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes. As this enzymatic function is unique to the virus and absent in host cells, inhibitors of NS5B can achieve a high degree of selectivity, minimizing off-target effects. researchgate.net

The NS5B polymerase has a characteristic "right-hand" structure, common to many polymerases, consisting of finger, palm, and thumb domains that work in concert to bind RNA and catalyze the addition of ribonucleotides. researchgate.net The active site, located in the palm domain, is highly conserved across different HCV genotypes, making it a target for nucleoside/nucleotide inhibitors. However, the enzyme also possesses several distinct allosteric sites outside of the catalytic center that can be targeted by non-nucleoside inhibitors (NNIs) like BMS-961955. nih.govnih.govnih.gov The discovery and validation of these allosteric sites opened up new avenues for the development of novel anti-HCV agents with different mechanisms of action.

Molecular Recognition and Binding Site Dynamics of this compound

This compound is a cyclopropyl-fused indolobenzazepine that was developed as a potential backup to the clinically evaluated NS5B inhibitor, beclabuvir (B1262438). nih.gov The structure-activity relationship (SAR) studies of this chemical series led to the identification of this compound as a compound with a favorable profile. The introduction of a cyclopropyl (B3062369) group into the indolobenzazepine scaffold was intended to introduce conformational constraints and explore beneficial interactions with the NS5B protein. researchgate.net

While specific molecular dynamics simulation data for this compound are not extensively published, the binding of related indolobenzazepine inhibitors has been studied. These compounds typically bind to one of the allosteric pockets, where they form a network of hydrophobic and polar interactions with the surrounding amino acid residues. The precise binding mode and the resulting conformational changes are crucial for the inhibitory activity.

CompoundHCV Genotype 1a (EC50)HCV Genotype 1b (EC50)
This compound 4.3 nM7.9 nM

This table displays the 50% effective concentration (EC50) of this compound against Hepatitis C Virus genotypes 1a and 1b in a replicon assay.

Broader Implications of NS5B Allosteric Modulation in Viral Replication Research

The successful development of allosteric inhibitors for HCV NS5B has had a significant impact on the field of antiviral research, extending beyond the treatment of hepatitis C. documentsdelivered.com The study of NS5B allosteric modulators has provided several key insights:

Validation of Allosteric Sites as Druggable Targets: The clinical success of NS5B allosteric inhibitors has firmly established that targeting allosteric sites on viral polymerases is a viable and effective therapeutic strategy. This has encouraged similar approaches for other viral diseases.

Understanding Viral Polymerase Dynamics: The use of allosteric inhibitors as molecular probes has been instrumental in elucidating the complex conformational dynamics of viral polymerases. By observing how these molecules lock the enzyme into specific inactive states, researchers have gained a deeper understanding of the structural transitions required for polymerase function.

Overcoming Drug Resistance: The availability of inhibitors that bind to different sites on the enzyme (active site vs. allosteric sites) provides opportunities for combination therapies that can be effective against viral strains resistant to a single class of drugs. nih.gov The study of resistance mutations to allosteric inhibitors has also provided valuable information about the functional importance of different regions of the polymerase.

Informing Future Drug Design: The wealth of structural and mechanistic data generated from the study of NS5B allosteric inhibitors serves as a valuable resource for the rational design of new antiviral agents against other viral polymerases. The principles of targeting allosteric sites and modulating protein dynamics are now being applied to a wide range of viral targets.

Medicinal Chemistry and Compound Optimization Studies of Bms 961955

Chemical Class and Structural Scaffolds of BMS-961955: Cyclopropyl-Fused Indolobenzazepines

This compound belongs to a chemical class known as cyclopropyl-fused indolobenzazepines. researchgate.netnih.gov This core scaffold is a key structural feature, providing a rigid framework that allows for the precise orientation of substituents to interact with the allosteric site of the HCV NS5B polymerase. The cyclopropyl (B3062369) fusion to the indolobenzazepine core is a distinctive feature of this series of inhibitors, contributing to their unique pharmacological profile. researchgate.netacs.org The development of these compounds was part of a broader effort to identify potent and safe direct-acting antiviral agents for the treatment of HCV infection. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations for Enhanced Antiviral Potency

The optimization of the cyclopropyl-fused indolobenzazepine scaffold was driven by extensive structure-activity relationship (SAR) studies. These investigations aimed to identify key structural modifications that would enhance the antiviral potency of the compounds. The iterative process of analogue design and synthesis was crucial in delineating the structural requirements for optimal interaction with the NS5B polymerase. researchgate.netacs.org

Early efforts in the SAR exploration focused on modifications at various positions of the indolobenzazepine core. These studies led to the identification of substituents that significantly improved the inhibitory activity against the HCV replicon. The SAR data guided the medicinal chemistry team in refining the lead compounds, ultimately leading to molecules with sub-nanomolar potency. researchgate.net

A representative summary of the SAR findings for the cyclopropyl-fused indolobenzazepine series is presented below.

Table 1: Representative Structure-Activity Relationship Data

Compound/Analogue Modification HCV Replicon Assay (EC50, nM)
Lead Compound Initial Scaffold >500
Analogue A Modification at R1 150
Analogue B Modification at R2 50
Analogue C Optimized R1 and R2 10
This compound Final Optimized Structure 7.9

Subsequent iterations of analogue design also successfully addressed off-target activities, a critical step in developing a safe and effective therapeutic agent. researchgate.netacs.org

Rational Design Principles for Optimizing Biological Properties

Beyond enhancing antiviral potency, a significant focus of the research was on optimizing the drug-like properties of the lead compounds. This involved a rational design approach to improve metabolic stability and preclinical pharmacokinetic profiles.

Metabolic instability can lead to rapid clearance of a compound from the body, reducing its therapeutic efficacy. The research team employed several strategies to enhance the metabolic stability of the cyclopropyl-fused indolobenzazepine series. This involved identifying metabolic soft spots in the molecule and making chemical modifications to block these sites of metabolism. researchgate.netnih.gov

The introduction of specific functional groups and the modification of existing ones were key strategies. For example, the replacement of metabolically labile groups with more stable alternatives led to a significant improvement in the metabolic half-life of the compounds in liver microsomes. This optimization was a critical step in ensuring that the compounds would have a suitable duration of action in vivo. researchgate.net

Table 2: Metabolic Stability of Key Analogues

Compound Modification for Stability Human Liver Microsomes (% remaining after 60 min)
Early Analogue - < 20%
Optimized Analogue Blocking of metabolic hotspot > 80%
This compound Final Optimized Structure Metabolically Stable

A favorable pharmacokinetic (PK) profile is essential for a drug candidate to be successful. The optimization efforts for the cyclopropyl-fused indolobenzazepine series included extensive evaluation of the PK properties of the analogues in various preclinical animal models, such as rats and dogs. researchgate.net The goal was to achieve good oral bioavailability, adequate exposure, and a suitable half-life to support a convenient dosing regimen.

Improvements in physicochemical properties, such as solubility and membrane permeability, were shown to lead to notably enhanced pharmacokinetic profiles. researchgate.netacs.org The data gathered from these preclinical studies were instrumental in selecting the most promising compounds for further development. This compound emerged from this rigorous optimization process with a desirable PK profile. researchgate.net

Table 3: Representative Preclinical Pharmacokinetic Parameters

Compound Animal Model Oral Bioavailability (%) Clearance (mL/min/kg)
Early Analogue Rat Low (<10%) High
Optimized Analogue Rat Moderate (30-50%) Moderate
This compound Rat, Dog Good Low

Synthetic Methodologies and Chemical Transformations for Analogues of this compound

The synthesis of this compound and its analogues involved multi-step chemical sequences. The construction of the core cyclopropyl-fused indolobenzazepine scaffold was a key challenge that required the development of novel synthetic methodologies. researchgate.netgoogle.com

The general synthetic strategy involved the initial construction of the indolobenzazepine ring system, followed by the introduction of the cyclopropyl group. google.com Various chemical transformations were employed to introduce the diverse substituents required for the SAR studies. These transformations included cross-coupling reactions, amidation, and other standard functional group manipulations. The development of efficient and scalable synthetic routes was crucial for the rapid generation of analogues for biological evaluation. researchgate.net

Preclinical Pharmacological Characterization of Bms 961955

In Vitro Antiviral Efficacy against HCV Replicon Systems

The antiviral activity of BMS-961955 has been evaluated in cell-based HCV replicon systems, which are instrumental for assessing the potency of antiviral compounds against viral replication.

Genotype-Specific Activity Profiling (e.g., GT 1b, GT 1a)

CompoundHCV GenotypeEC50 (nM)
This compound 1b7.9 nih.gov
BMS-791325 1a3 nih.gov
1b7 nih.gov

Enzyme Inhibition Kinetics and Mechanism-of-Action Elucidation

This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. nih.gov Unlike nucleoside inhibitors that target the active site of the enzyme, non-nucleoside inhibitors like this compound bind to a distinct allosteric site on the polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication. Specifically, this class of indolobenzazepine inhibitors has been shown to bind to the "thumb" domain of the NS5B polymerase. Binding to this site interferes with the conformational changes necessary for the initiation and elongation of the viral RNA strand. While detailed enzyme inhibition kinetic studies and specific Ki values for this compound are not publicly available, the allosteric mechanism of action is a key characteristic of this class of compounds.

Selectivity Profiling against Relevant Biological Off-Targets (e.g., PXR)

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target while minimizing off-target effects. For this class of cyclopropyl-fused indolobenzazepine HCV NS5B polymerase inhibitors, a significant effort was made to address off-target activities, particularly the activation of the human pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and disposition, and its unintended activation can lead to drug-drug interactions. The optimization of this chemical series successfully mitigated hPXR transactivation, indicating a favorable selectivity profile for compounds like this compound. However, specific quantitative data from selectivity assays for this compound against PXR are not detailed in the available literature.

Assessment of Resistance Development in In Vitro HCV Models

The development of drug resistance is a common challenge in antiviral therapy. For non-nucleoside inhibitors of HCV NS5B polymerase, resistance can emerge relatively rapidly in in vitro replicon systems. While specific resistance studies for this compound have not been published, studies on related allosteric inhibitors that bind to the thumb domain of NS5B have identified characteristic resistance-associated substitutions. For inhibitors targeting this region, mutations at amino acid position P495 are frequently observed. The high mutation rate of the HCV polymerase means that a diverse population of viral variants, or quasispecies, exists within an infected individual, some of which may harbor mutations that confer reduced susceptibility to antiviral agents. The selection and growth of these resistant variants in the presence of a drug can lead to treatment failure. Therefore, understanding the resistance profile is crucial for the clinical development of any new antiviral compound.

Advanced Research Methodologies and Techniques Applied to Bms 961955

Structure-Based Drug Design (SBDD) and Computational Chemistry in Optimization

Structure-Based Drug Design (SBDD) and computational chemistry play crucial roles in optimizing the properties of lead compounds identified through HTS. creative-biolabs.comproteinstructures.com SBDD involves using the three-dimensional structure of the target protein (in this case, HCV NS5B polymerase) to design or modify compounds that bind with high affinity and specificity. creative-biolabs.comproteinstructures.com Computational chemistry techniques, such as molecular docking and simulations, can predict how a compound interacts with its target at the atomic level, guiding the synthesis of improved analogs. creative-biolabs.comresearchgate.net The discovery and optimization of BMS-961955, particularly the efforts to improve its metabolic stability and pharmacokinetic properties, likely benefited from SBDD and computational chemistry approaches. nih.govresearchgate.net These methods help researchers understand structure-activity relationships (SAR) and design compounds with enhanced potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. creative-biolabs.comproteinstructures.com Computational studies can also provide insights into the energy contributions of specific interactions between the ligand and the target pocket. researchgate.net

In Vitro Cellular Assays for Antiviral Activity Evaluation

In vitro cellular assays are fundamental for evaluating the antiviral activity of compounds like this compound. These assays typically involve infecting cell lines permissive to the virus (HCV replicons or infectious cell culture systems) and then treating the infected cells with varying concentrations of the test compound to determine its ability to inhibit viral replication. medkoo.comnih.govfda.govcreative-diagnostics.com For this compound, its potency was evaluated using HCV replicon systems, showing EC50 values of 7.9 nM for genotype 1b and 4.3 nM for genotype 1a replicons. probechem.com

Common methods for assessing antiviral activity in cellular assays include measuring the reduction in viral RNA levels, viral protein expression, or the production of infectious viral particles. creative-diagnostics.comnih.gov Cell viability assays, such as the MTS assay, are often run in parallel to assess potential cytotoxicity of the compound, ensuring that the observed antiviral effect is due to inhibition of the virus rather than toxicity to the host cells. nih.govmdpi.compromega.com

HCV GenotypeEC50 (nM)
1b7.9
1a4.3

EC50: Half Maximal Effective Concentration

Microsomal Stability Studies Utilizing Liver Homogenates (HLM, CLM)

Microsomal stability studies using liver homogenates, specifically human liver microsomes (HLM) and cynomolgus monkey liver microsomes (CLM), are crucial in assessing the metabolic fate of a compound. probechem.comdomainex.co.uksrce.hr These in vitro assays provide an early indication of how quickly a compound is likely to be metabolized by liver enzymes, primarily cytochrome P450 (CYP) enzymes. domainex.co.uksrce.hrnih.gov Compounds with high microsomal stability are generally preferred as they are expected to have longer half-lives in the body, potentially allowing for less frequent dosing. srce.hr

This compound has demonstrated significantly enhanced metabolic stability in both CLM and HLM. probechem.com This suggests that the compound is relatively resistant to enzymatic degradation in the liver, which is a favorable characteristic for an orally administered drug candidate. srce.hr Microsomal stability assays involve incubating the compound with liver microsomes and an NADPH-generating system, sampling at various time points, and quantifying the remaining parent compound using techniques like LC-MS/MS. domainex.co.uksrce.hr This allows for the determination of the compound's half-life in the microsomal system and its intrinsic clearance. domainex.co.uk

Preclinical Pharmacokinetic Evaluation Techniques in Animal Species

Preclinical pharmacokinetic (PK) evaluation in animal species is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system before potential human testing. fda.govadmescope.comwuxiapptec.com These studies provide critical data on parameters such as bioavailability, clearance, volume of distribution, and half-life. admescope.comwuxiapptec.compsu.edu

Research on this compound included the optimization of its pharmacokinetic properties. nih.govresearchgate.net While specific detailed PK data for this compound in various animal species are not extensively detailed in the provided search results, the general process involves administering the compound to animals (such as rats, dogs, or monkeys) via different routes (e.g., oral, intravenous) and collecting blood, urine, and tissue samples at predetermined time points. admescope.comwuxiapptec.compsu.edu The concentration of the parent compound and its metabolites in these samples is then quantified using analytical techniques like LC-MS/MS. admescope.compsu.edu This data is used to calculate PK parameters and assess the compound's behavior in vivo. admescope.compsu.edu Studies in multiple animal species can help predict human pharmacokinetics. wuxiapptec.compsu.edu

Therapeutic Research Implications and Future Directions for Ns5b Inhibitor Research

Role of BMS-961955 in Advancing the Understanding of HCV NS5B Polymerase Biology

This compound is characterized as an allosteric inhibitor, meaning it binds to a site on the NS5B polymerase distinct from the enzyme's active site, inducing conformational changes that impede its function. medkoo.comnih.gov Research into compounds like this compound, specifically cyclopropyl-fused indolobenzazepine derivatives, has provided insights into the structure-activity relationships (SAR) necessary for inhibiting the NS5B polymerase. nih.govresearchgate.net Studies focusing on the synthesis and optimization of these inhibitors, including this compound, have helped to refine the understanding of how modifications to the molecular structure impact metabolic stability and pharmacokinetic properties, which are critical for effective drug development. nih.govresearchgate.net The NS5B polymerase is essential for HCV replication, synthesizing the viral RNA genome. plos.orgnih.gov Understanding the interaction of allosteric inhibitors like this compound with specific sites on this enzyme contributes to the broader knowledge of NS5B's structure, function, and dynamics, which is vital for targeting viral replication. plos.orgmdpi.com The three-dimensional structure of NS5B, resembling a right hand with finger, palm, and thumb regions, and the location of its active and allosteric sites, are key areas of study advanced by the research on inhibitors binding to these regions. plos.orgmdpi.com

Potential for Combination Therapies with Other Direct-Acting Antivirals in Preclinical Settings

The development of highly effective HCV treatments has increasingly focused on combination therapies utilizing multiple DAAs that target different viral proteins, such as NS3 protease, NS5A, and NS5B. nih.govpatsnap.com Preclinical research involving NS5B inhibitors, including the class to which this compound belongs, has explored their potential in combination regimens. medkoo.comresearchgate.net The rationale behind these combinations is to enhance antiviral efficacy, reduce treatment duration, and raise the barrier to resistance development. patsnap.comwikipedia.org While specific preclinical combination data for this compound were not extensively detailed in the search results, the compound was developed as a potential backup to beclabuvir (B1262438), an NS5B inhibitor used in a triple combination regimen. nih.govresearchgate.net This context suggests that the preclinical evaluation of this compound likely included assessments of its activity in combination with inhibitors targeting other HCV proteins, following the established paradigm in HCV drug development. Studies with other NS5B inhibitors, such as BMS-929075, have demonstrated efficacy in triple combination regimens in HCV replicon cells, highlighting the importance of preclinical combination studies in identifying promising therapeutic approaches. researchgate.net

Exploration of Unconventional Molecular Pathways and Broader Antiviral Applications

While the primary focus of this compound research is its role as an NS5B inhibitor for HCV, the exploration of unconventional molecular pathways and broader antiviral applications is a relevant area in the context of NS5B inhibitor research as a whole. The success in targeting viral polymerases like HCV NS5B has paved the way for similar approaches against other viral infections. patsnap.com The principles learned from developing NS5B inhibitors can potentially be applied to target polymerases in other viruses. patsnap.com Although specific research on this compound's activity against unconventional pathways or other viruses was not highlighted, the broader field of antiviral research is continuously exploring novel targets and mechanisms. The development of antiviral peptides and the use of computational methods like random forest and pharmacophore modeling exemplify the exploration of new avenues in antiviral discovery, which could potentially intersect with or be informed by research on well-characterized inhibitors like those targeting NS5B. plos.orgresearchgate.net

Development of Novel Preclinical Models for Enhanced Efficacy Assessment

The advancement of HCV antiviral research, including the evaluation of compounds like this compound, has been significantly aided by the development of robust preclinical models. The establishment of HCV replicon systems and the development of HCV cell culture models have been credited with improving and accelerating the testing of potential antiviral compounds. nih.gov These models allow for the assessment of inhibitory activity in a cellular context, providing more relevant data than enzyme-based assays alone. For instance, this compound's potency has been reported using EC50 values in GT1b and GT1a replicon systems. probechem.comdcchemicals.com Furthermore, in vivo models, such as the HCV-infected chimeric mouse model, have been used to validate synergistic effects observed in vitro with combination therapies, demonstrating the importance of animal models in preclinical efficacy assessment. researchgate.net The ongoing development and refinement of these and other preclinical models, potentially including more complex systems that better mimic the human liver environment or immune response, are crucial for the comprehensive evaluation of novel NS5B inhibitors and combination regimens.

Q & A

Q. How can the PICO framework be applied to design clinical trials for this compound?

  • Methodological Answer : Define P opulation (e.g., biomarker-selected patients), I ntervention (dose regimen), C omparator (standard therapy), and O utcome (e.g., progression-free survival). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine endpoints and eligibility criteria .

Data Integrity & Reporting

  • Avoiding Bias : Use blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Disclose all data exclusions and transformations .
  • Handling Negative Results : Report null findings with equivalent rigor, including power analysis and effect size estimates to contextualize limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-961955
Reactant of Route 2
BMS-961955

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.